molecular formula C14H15ClO2 B2991939 4-Chloromethyl-6-isopropyl-7-methyl-chromen-2-one CAS No. 568555-36-2

4-Chloromethyl-6-isopropyl-7-methyl-chromen-2-one

Cat. No.: B2991939
CAS No.: 568555-36-2
M. Wt: 250.72
InChI Key: WBFFLHSKRLXYHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-Chloromethyl-6-isopropyl-7-methyl-chromen-2-one typically involves the chloromethylation of 6-isopropyl-7-methyl-chromen-2-one. One common method includes the reaction of 6-isopropyl-7-methyl-chromen-2-one with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the chloromethyl ether.

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic route mentioned above can be scaled up for larger production if needed.

Mechanism of Action

The mechanism of action of 4-Chloromethyl-6-isopropyl-7-methyl-chromen-2-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

4-Chloromethyl-6-isopropyl-7-methyl-chromen-2-one is similar to other chromen-2-one derivatives, such as:

Properties

IUPAC Name

4-(chloromethyl)-7-methyl-6-propan-2-ylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClO2/c1-8(2)11-6-12-10(7-15)5-14(16)17-13(12)4-9(11)3/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFFLHSKRLXYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(C)C)C(=CC(=O)O2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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